

# Technical Guide: Physical Properties of (3-Isopropylisoxazol-5-yl)methanol

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## Compound of Interest

Compound Name: (3-Isopropylisoxazol-5-yl)methanol

Cat. No.: B186614

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known physical and chemical properties of the heterocyclic compound **(3-Isopropylisoxazol-5-yl)methanol**. Due to the limited availability of experimental data for this specific molecule, this guide also includes data for a constitutional isomer, (5-isopropylisoxazol-3-yl)methanol, for comparative purposes. Furthermore, it outlines generalized experimental protocols for the synthesis of the title compound and the determination of its key physical properties.

## Compound Identification

Identifier	Value
IUPAC Name	(3-Isopropylisoxazol-5-yl)methanol
CAS Number	14633-17-1[1]
Molecular Formula	C <sub>7</sub> H <sub>11</sub> NO <sub>2</sub> [1]
Molecular Weight	141.17 g/mol [1]
Physical Form	Liquid (at room temperature)[1]
SMILES	CC(C)C1=NOC=C1CO
InChI Key	VMKFKVLYULJWFN-UHFFFAOYSA-N[1]

## Physical Property Data

### (3-Isopropylisoxazol-5-yl)methanol

Specific experimental data for the physical properties of **(3-Isopropylisoxazol-5-yl)methanol** are not readily available in published literature. The compound is documented as a liquid at standard conditions.<sup>[1]</sup>

### Comparative Data: (5-isopropylisoxazol-3-yl)methanol

The following table summarizes the available physical property data for the constitutional isomer, (5-isopropylisoxazol-3-yl)methanol (CAS Number: 123770-63-8). These values are provided as a reference but may not be representative of the title compound.

Property	Value
Boiling Point	249.8°C at 760 mmHg <sup>[2]</sup>
Density	1.091 g/cm <sup>3</sup> <sup>[2]</sup>
Flash Point	104.9°C <sup>[2]</sup>
Vapor Pressure	0.0118 mmHg at 25°C <sup>[2]</sup>

## Experimental Protocols

### Synthesis of (3-Isopropylisoxazol-5-yl)methanol

The synthesis of **(3-Isopropylisoxazol-5-yl)methanol** can be achieved via a two-step process involving the formation of an aldoxime followed by a [3+2] cycloaddition reaction. This protocol is adapted from established methods for the synthesis of analogous 3,5-disubstituted isoxazoles.<sup>[3][4]</sup>

#### Step 1: Synthesis of Isobutyraldoxime

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve isobutyraldehyde (1.0 equivalent) in a suitable solvent such as pyridine.
- **Addition of Hydroxylamine:** To this solution, add hydroxylamine hydrochloride (1.1 equivalents).

- **Reaction Execution:** Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield isobutyraldoxime.

#### Step 2: [3+2] Cycloaddition to form **(3-Isopropylisoxazol-5-yl)methanol**

- **Reaction Setup:** Charge a round-bottom flask with isobutyraldoxime (1.0 equivalent) dissolved in a suitable solvent like N,N-dimethylformamide (DMF) or carbon tetrachloride (CCl<sub>4</sub>).<sup>[3][4]</sup>
- **Generation of Nitrile Oxide:** Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl) solution, portion-wise or dropwise to the solution while stirring.<sup>[3][4]</sup> This in-situ generation of the corresponding hydroximoyl chloride and subsequent elimination creates the nitrile oxide intermediate.
- **Cycloaddition:** Following the addition of the chlorinating agent, add propargyl alcohol (1.2 equivalents) to the reaction mixture.
- **Reaction Execution:** The mixture is stirred, potentially with heating (e.g., 70°C), for several hours to overnight until the reaction is complete, as monitored by TLC.<sup>[3]</sup>
- **Work-up and Purification:** The reaction mixture is diluted with water or a saturated solution of ethylenediaminetetraacetic acid (EDTA) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).<sup>[4]</sup> The combined organic extracts are dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by silica gel column chromatography using a solvent system such as petroleum ether/ethyl acetate to afford pure **(3-Isopropylisoxazol-5-yl)methanol**.<sup>[4]</sup>

## Determination of Physical Properties (General Protocols)

**Melting Point:** For solid compounds, the melting point is determined using a calibrated melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and

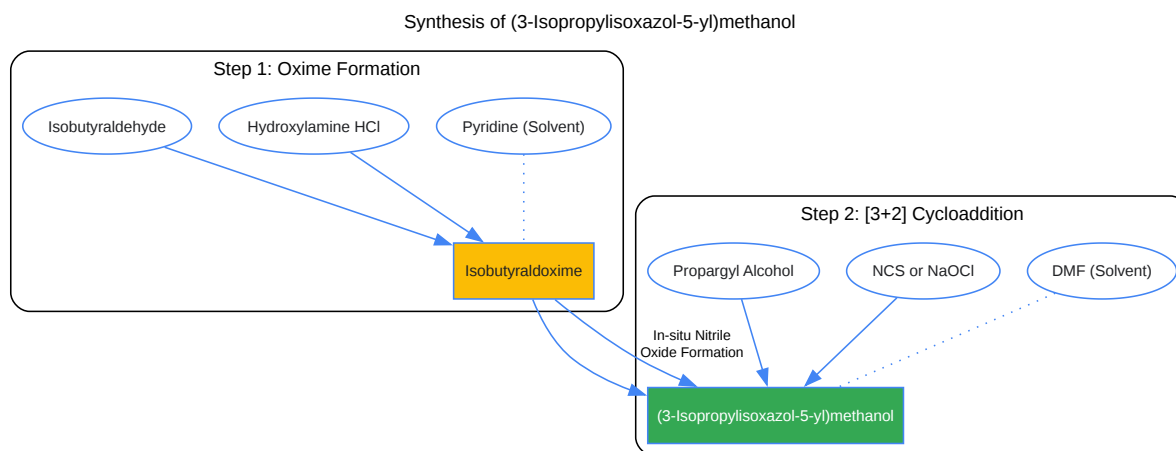
heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded. For compounds that are liquid at room temperature, this property is not applicable, but a freezing point could be determined by controlled cooling.

**Boiling Point:** The boiling point is determined by distillation at atmospheric pressure. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, observed as a stable temperature plateau during distillation, is recorded as the boiling point. For high-boiling liquids, vacuum distillation can be employed, and the boiling point at a reduced pressure is recorded along with the pressure.

**Solubility:** The solubility of the compound is assessed in a range of standard laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane). A small, measured amount of the compound is added to a fixed volume of the solvent at a specific temperature (e.g., 25°C). The mixture is agitated, and the compound is added until saturation is reached (i.e., solid or a separate liquid phase persists). Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by analytical methods such as UV-Vis spectroscopy or HPLC to measure the concentration of the saturated solution.

## Visualizations

The following diagram illustrates the general workflow for the synthesis of **(3-Isopropylisoxazol-5-yl)methanol**.



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Caption: A workflow diagram illustrating the two-step synthesis of **(3-Isopropylisoxazol-5-yl)methanol**.

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## References

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